

## In-Vitro Characterization of Ivabradine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Ivabradine hydrobromide |           |
| Cat. No.:            | B15192190               | Get Quote |

This technical guide provides a comprehensive overview of the in-vitro characterization of **Ivabradine hydrobromide**, a heart rate-lowering agent. The information is intended for researchers, scientists, and professionals involved in drug development and analysis. This document details the physicochemical properties, analytical methodologies, dissolution behavior, stability profile, and in-vitro pharmacology of Ivabradine, with a focus on its interaction with cardiac ion channels.

## **Physicochemical Properties**

**Ivabradine hydrobromide**'s fundamental physical and chemical characteristics are crucial for its formulation and analytical development. While much of the published literature refers to Ivabradine hydrochloride, the properties are expected to be similar. Ivabradine hydrochloride is a white to almost white, hygroscopic powder.[1]

Table 1: Physicochemical Properties of Ivabradine



| Property                                  | Value                                                           | Reference |
|-------------------------------------------|-----------------------------------------------------------------|-----------|
| Molecular Formula                         | C27H36N2O5 (Ivabradine base)                                    | [2]       |
| Molar Mass                                | 468.594 g/mol (Ivabradine base)                                 | [2]       |
| Molar Mass (HCl salt)                     | 505.1 g/mol                                                     | [3][4]    |
| рКа                                       | pKa1: 8.5 (amine), pKa2: 2.4<br>(amide)                         | [3]       |
| LogP (neutral form)                       | 2.1                                                             | [3]       |
| LogD (pH 7.4)                             | 0.95                                                            | [3]       |
| UV Maximum (λmax)                         | 286 - 287 nm                                                    | [4][5][6] |
| Solubility (HCl salt)                     | Freely soluble in water, methanol, and DMSO.                    | [1][4]    |
| Solubility in aqueous media<br>(HCl salt) | pH 1.1: 10.4 mg/mL, pH 7.6:<br>38.9 mg/mL, pH 8.5: 7.8<br>mg/mL | [3]       |

## **Analytical Methodologies**

Accurate and precise analytical methods are essential for the quantification of Ivabradine in bulk drug and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most commonly employed techniques.

## **High-Performance Liquid Chromatography (HPLC)**

Reverse-phase HPLC (RP-HPLC) is the predominant method for Ivabradine analysis, offering high sensitivity and specificity. Various methods have been developed and validated for assay, impurity profiling, and stability studies.[5][7]

Table 2: Summary of Reported RP-HPLC Methods for Ivabradine Determination



| Column                                            | Mobile<br>Phase                                                      | Flow Rate<br>(mL/min) | Detection<br>(nm) | Retention<br>Time (min) | Reference |
|---------------------------------------------------|----------------------------------------------------------------------|-----------------------|-------------------|-------------------------|-----------|
| Discovery C8<br>(250x4.6 mm,<br>5μm)              | KH2PO4 Buffer: Acetonitrile (50:50)                                  | 1.0                   | 260               | 2.517                   | [8]       |
| Inertsil ODS-<br>3V (250x4.6<br>mm, 5μm)          | Not specified                                                        | Not specified         | 286               | ~7                      | [5]       |
| Phenomenex<br>Kinetex C18<br>(150x4.6 mm,<br>5µm) | 10 mM Ammonium Acetate (pH 6.0): Methanol (50:50 v/v)                | 1.0                   | 285               | 3.1                     | [7]       |
| HemochromI<br>ntsil C18<br>(250x4.6 mm,<br>5µm)   | 25mM<br>KH2PO4<br>buffer (pH<br>3.0):<br>Acetonitrile<br>(30:70 v/v) | 0.6                   | 287               | 5.2                     | [6]       |
| Denali C18<br>(150x4.6 mm,<br>5μm)                | 0.1% Orthophosph oric Acid: Acetonitrile (60:40 v/v)                 | 0.8                   | 260               | 2.290                   | [9]       |
| C18 VP-ODS<br>(150x4.6 mm,<br>5μm)                | Buffer (pH<br>7.3):<br>Methanol:<br>Acetonitrile<br>(55:15:30 v/v)   | 1.0                   | Not specified     | 7.46                    | [10]      |



# Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a general procedure for a stability-indicating RP-HPLC method, based on common practices reported in the literature.[6][9]

- 1. Instrumentation:
- HPLC system with a UV detector, autosampler, and column oven.
- 2. Chromatographic Conditions:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A filtered and degassed mixture of a buffer (e.g., potassium phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio.
   The pH of the buffer is adjusted as required.
- Flow Rate: Typically 0.6 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, e.g., 30°C.
- Detection Wavelength: 287 nm.
- Injection Volume: 20 μL.
- 3. Standard Solution Preparation:
- Accurately weigh a suitable amount of Ivabradine reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
- 4. Sample Solution Preparation:
- For tablets, weigh and finely powder a number of tablets. Transfer a quantity of powder equivalent to a single dose into a volumetric flask.
- Add a portion of the diluent (mobile phase), sonicate for approximately 25 minutes to dissolve the drug, and then dilute to volume.[8]



- Filter the solution through a 0.45 μm filter before injection.
- 5. Method Validation:
- The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[6]
- 6. Forced Degradation Studies:
- To establish the stability-indicating nature of the method, the drug is subjected to stress conditions:
  - Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at elevated temperature.
  - Alkali Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at elevated temperature.
  - Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H2O2).
  - Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).
  - Photolytic Degradation: Expose the drug solution to UV light.
- Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Ivabradine peak.





Click to download full resolution via product page

Workflow for a stability-indicating HPLC method.



#### **In-Vitro Dissolution Studies**

Dissolution testing is critical for predicting the in-vivo performance of solid oral dosage forms. For Ivabradine, a Biopharmaceutics Classification System (BCS) Class I drug (high solubility, high permeability), dissolution is generally rapid.

Table 3: In-Vitro Dissolution Parameters for Ivabradine Tablets

| Apparatus              | Dissolution<br>Medium                                          | Volume<br>(mL) | Speed<br>(rpm) | Temperatur<br>e (°C) | Reference |
|------------------------|----------------------------------------------------------------|----------------|----------------|----------------------|-----------|
| USP Type I<br>(Basket) | pH 1.2 Buffer                                                  | 900            | 50             | 37.0 ± 0.5           | [11][12]  |
| Not specified          | pH 1.2 (0.1 M<br>HCl), Water,<br>pH 7.4<br>Phosphate<br>Buffer | Not specified  | Not specified  | Not specified        |           |

#### **Experimental Protocol: Dissolution Testing**

This protocol describes a standard procedure for evaluating the dissolution of Ivabradine tablets.[11]

- 1. Apparatus:
- USP Dissolution Apparatus I (Basket) or II (Paddle).
- 2. Dissolution Medium:
- 900 mL of a specified medium (e.g., 0.1 N HCl, pH 1.2) maintained at 37 ± 0.5°C.
- 3. Procedure:
- Place one tablet in each dissolution vessel.
- Begin rotation of the baskets/paddles at a specified speed (e.g., 50 rpm).



- Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 10, 20, 30 minutes).
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
- Filter the samples and analyze the concentration of dissolved Ivabradine using a validated analytical method, such as UV-Vis spectrophotometry at 287 nm or HPLC.
- 4. Data Analysis:
- Calculate the cumulative percentage of the drug released at each time point.
- For immediate-release formulations, a common specification is not less than 85% of the labeled amount dissolved within 15 minutes.

### **In-Vitro Pharmacology**

Ivabradine's primary pharmacological effect is the selective inhibition of the "funny" current (I-f) in the sinoatrial (SA) node of the heart.[2][13][14] This current is crucial for generating the spontaneous diastolic depolarization that sets the heart's rhythm.

#### **Mechanism of Action: I-f Current Inhibition**

The I-f current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[15][16] Ivabradine specifically blocks these channels, primarily the HCN4 isoform, which is highly expressed in the SA node.[17][18] By blocking the I-f current, Ivabradine slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[13][19]

Ivabradine is an open-channel blocker, meaning it binds to the channel preferentially when it is in the open state.[17][20] The block is use-dependent and is strengthened by depolarization. [17]





Click to download full resolution via product page

Signaling pathway of Ivabradine's action on the I-f current.

#### **Selectivity and Potency**

Ivabradine exhibits high selectivity for the I-f current compared to other cardiac ion channels. This selectivity is the basis for its favorable safety profile, as it lacks significant negative inotropic or lusitropic effects.[14]

Table 4: In-Vitro Inhibitory Activity of Ivabradine on Various Ion Channels



| Channel / Current                  | Cell Type <i>l</i> Expression System | IC50 / Effect                                                             | Reference |
|------------------------------------|--------------------------------------|---------------------------------------------------------------------------|-----------|
| I-f (Funny Current)                | Isolated Rabbit SA<br>Node Cells     | Potent inhibition                                                         | [13]      |
| HCN4                               | HEK293 Cells                         | IC50 ≈ 2.0 - 4.28 μM                                                      | [4][17]   |
| HCN1                               | HEK293 Cells                         | IC50 ≈ 0.94 - 4.5 μM                                                      | [4][17]   |
| Nav1.5 (Sodium<br>Current)         | HEK293 Cells                         | IC50 ≈ 30 μM                                                              | [15]      |
| Cav1.2 (L-type<br>Calcium Current) | HEK293 Cells                         | No significant inhibition at low μM concentrations                        | [13][15]  |
| hERG (Potassium<br>Current)        | HEK293 Cells                         | Significant inhibition noted                                              | [15]      |
| Myocardial<br>Contractility        | Human Atrial<br>Myocardial Tissue    | No change at therapeutic doses; slight increase at supratherapeutic doses | [16]      |

# **Experimental Protocol: Patch-Clamp Electrophysiology** for I-f Current Measurement

The patch-clamp technique is the gold standard for studying ion channel activity. This protocol provides a generalized workflow for assessing the effect of Ivabradine on the I-f current in isolated pacemaker cells.

#### 1. Cell Isolation:

- Isolate single sinoatrial node cells (SANC) from an appropriate animal model (e.g., rabbit heart) via enzymatic digestion.[13]
- 2. Electrophysiological Recording:



- Use the whole-cell patch-clamp configuration to record membrane currents.
- Perfuse the cells with a control extracellular solution (e.g., Tyrode's solution). The patch pipette is filled with an appropriate intracellular solution.

#### 3. I-f Current Activation:

- Hold the cell membrane potential at a level where I-f channels are deactivated (e.g., -35 mV).
- Apply hyperpolarizing voltage steps to a range of potentials where I-f activates (e.g., from -40 mV to -125 mV). This will elicit the characteristic slowly activating inward I-f current.[20]
- 4. Application of Ivabradine:
- After recording a stable baseline I-f current, perfuse the cell with the extracellular solution containing Ivabradine at various concentrations (e.g., 1-10 μM).
- Repeat the hyperpolarizing voltage-step protocol in the presence of the drug.
- 5. Data Analysis:
- Measure the amplitude of the I-f current at each voltage step before and after drug application.
- Calculate the percentage of current inhibition at each concentration.
- Construct a dose-response curve by plotting the percentage inhibition against the logarithm of the Ivabradine concentration.
- Determine the IC50 value, which is the concentration of Ivabradine that causes 50% inhibition of the I-f current.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. Ivabradine Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RAPID HPLC METHOD FOR ESTIMATION OF IVABRADINE HYDROCHLORIDE IN SOLID ORAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 8. wjpmr.com [wjpmr.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpbs.com [ijpbs.com]
- 12. ijpbs.com [ijpbs.com]
- 13. The "Funny" Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijbio.com [ijbio.com]
- 15. articles.cellphysiolbiochem.com [articles.cellphysiolbiochem.com]
- 16. The Effect of Ivabradine on the Human Atrial Myocardial Contractility in an In Vitro Study
   PMC [pmc.ncbi.nlm.nih.gov]
- 17. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ivabradine Hydrochloride | C27H37CIN2O5 | CID 3045381 PubChem [pubchem.ncbi.nlm.nih.gov]



- 19. Ivabradine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Current-dependent Block of Rabbit Sino-Atrial Node If Channels by Ivabradine PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Vitro Characterization of Ivabradine Hydrobromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15192190#in-vitro-characterization-of-ivabradine-hydrobromide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com